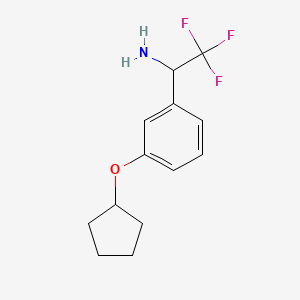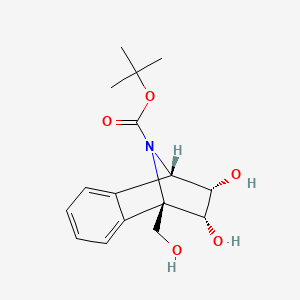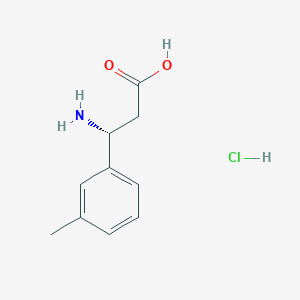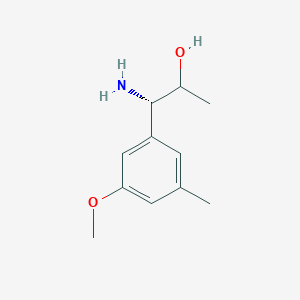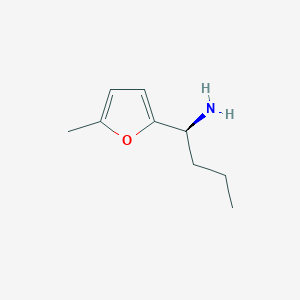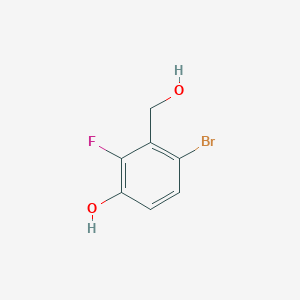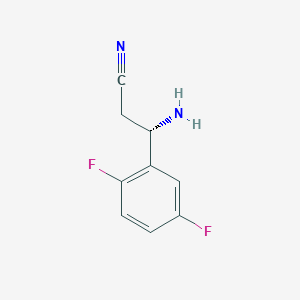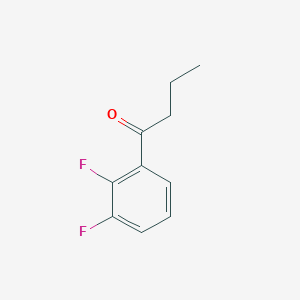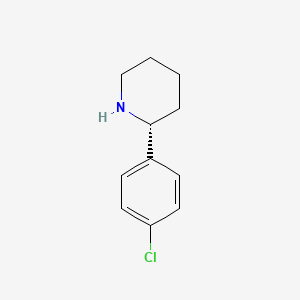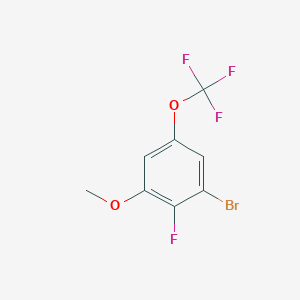
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H5BrF4O2. This compound is notable for its unique combination of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine or fluorine atoms.
Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common reagents for these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of fluorine and methoxy groups can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene include:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the fluorine and methoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-4-(trifluoromethoxy)benzene: Has a different substitution pattern, affecting its reactivity and applications.
(Trifluoromethoxy)benzene: Does not contain bromine or fluorine, limiting its use in coupling reactions.
The unique combination of substituents in this compound makes it particularly valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H5BrF4O2 |
|---|---|
Molecular Weight |
289.02 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c1-14-6-3-4(15-8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
AIAPZKRQBIJGHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OC(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
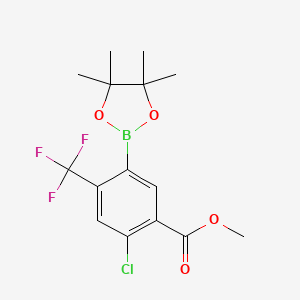
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
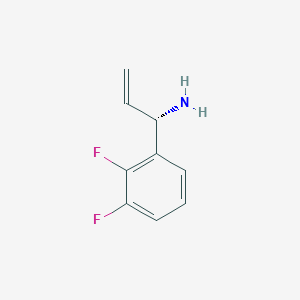
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
